Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with the molecular formula C24H21N7O2 and a molecular weight of 439.481 g/mol . This compound is part of a class of hydrazones, which are known for their diverse chemical and biological activities. It is used in various scientific research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the reaction of nicotinaldehyde with hydrazine derivatives under controlled conditions. One common method includes the reaction of nicotinaldehyde with aminocrotonoates in the presence of p-toluenesulfonic acid (p-TsOH) at room temperature . This reaction yields 1,4-dihydropyridinecarboxylates, which are then further processed to obtain the desired hydrazone compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for large-scale production. This would include controlling temperature, pressure, and the concentration of reactants to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazone group into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has been evaluated for its antimicrobial and free-radical scavenging activities.
Medicine: It shows potential as an α-glucosidase inhibitor, which could be useful in the treatment of diabetes.
Industry: The compound’s unique properties make it valuable in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets and pathways. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose . This action helps in regulating blood sugar levels, making it a potential therapeutic agent for diabetes.
Comparison with Similar Compounds
Similar Compounds
- Nicotinaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- Nicotinaldehyde [7-(4-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
- Isonicotinaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
Uniqueness
Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an α-glucosidase inhibitor and its potential antimicrobial activities set it apart from other similar compounds.
Properties
CAS No. |
478252-83-4 |
---|---|
Molecular Formula |
C24H21N7O2 |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-[(2E)-2-(pyridin-3-ylmethylidene)hydrazinyl]purine-2,6-dione |
InChI |
InChI=1S/C24H21N7O2/c1-29-21-20(22(32)30(2)24(29)33)31(15-18-10-5-9-17-8-3-4-11-19(17)18)23(27-21)28-26-14-16-7-6-12-25-13-16/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+ |
InChI Key |
HKAGINAQSCJIKA-VULFUBBASA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C/C3=CN=CC=C3)CC4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CN=CC=C3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.